molecular formula C13H18O3 B8626105 2-(4-Ethoxyphenyl)-3-methylbutanoic acid

2-(4-Ethoxyphenyl)-3-methylbutanoic acid

Cat. No.: B8626105
M. Wt: 222.28 g/mol
InChI Key: YHYQPGONTMWSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of isovaleric acid, where the hydrogen atom on the alpha carbon is replaced by a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 4-ethoxybenzyl cyanide with potassium hydroxide and ethylene glycol. The reaction mixture is heated and stirred, followed by acidification and extraction to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Ethoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Isovaleric acid: A branched-chain fatty acid with similar structural features.

    4-Ethoxyphenylacetic acid: Another derivative of 4-ethoxybenzene with different functional groups.

Uniqueness

2-(4-Ethoxyphenyl)-3-methylbutanoic acid is unique due to the presence of both the ethoxy group and the isovaleric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O3/c1-4-16-11-7-5-10(6-8-11)12(9(2)3)13(14)15/h5-9,12H,4H2,1-3H3,(H,14,15)

InChI Key

YHYQPGONTMWSMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(C)C)C(=O)O

Origin of Product

United States

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